molecular formula C8H8F2N2O B1442336 2-amino-4,5-difluoro-N-methylbenzamide CAS No. 1042434-87-6

2-amino-4,5-difluoro-N-methylbenzamide

Cat. No.: B1442336
CAS No.: 1042434-87-6
M. Wt: 186.16 g/mol
InChI Key: KQTGLOITUZJIRX-UHFFFAOYSA-N
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Description

2-amino-4,5-difluoro-N-methylbenzamide is an organic compound with the molecular formula C8H8F2N2O It is a derivative of benzamide, where the benzene ring is substituted with amino, difluoro, and N-methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5-difluoro-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluoroaniline.

    Nitration: The aniline derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acylation: The amino group is acylated with N-methylbenzoyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5-difluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

2-amino-4,5-difluoro-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-4,5-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-fluoro-N-methylbenzamide
  • 2-amino-5-fluoro-4-methylbenzamide
  • 2-amino-4,5-difluorobenzoic acid

Uniqueness

2-amino-4,5-difluoro-N-methylbenzamide is unique due to the presence of both amino and difluoro groups on the benzene ring, which imparts distinct chemical properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-4,5-difluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c1-12-8(13)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTGLOITUZJIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4,5-difluoro-N-methyl-2-nitrobenzamide (1.33 g, 6.15 mmol) in methanol (50 mL) was added Pd/C (10% Pd in carbon, 200 mg, 15 wt %) under argon. A hydrogen balloon was used as hydrogen source. The reaction was stirred at room temperature overnight. The mixture was filtered through celite and the celite pad was washed several times. The solvent was removed the crude was purified by silica gel chromatography to obtain the desired product (quantitative yield).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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